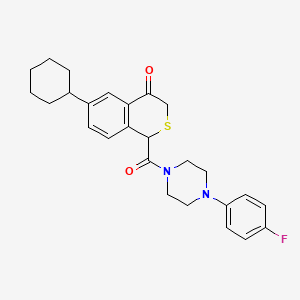
N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate: is a chemical compound with the molecular formula C12H19F9NO3S . It is known for its unique properties due to the presence of both a quaternary ammonium group and a perfluorinated sulfonate group. This combination imparts the compound with distinct chemical and physical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of triethylamine with 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C4F9SO2F+N(C2H5)3→C4F9SO2N(C2H5)3+
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The quaternary ammonium group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding alcohols and acids.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidized forms of the quaternary ammonium group.
Hydrolysis Products: Alcohols and acids derived from the breakdown of the sulfonate group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Surfactants: Due to its amphiphilic nature, it is employed in the formulation of surfactants and detergents.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Drug Delivery: It is explored as a potential agent in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Electronics: Utilized in the manufacturing of electronic components due to its stability and conductivity.
Coatings: Applied in the production of specialized coatings that require high resistance to chemicals and heat.
Mécanisme D'action
The mechanism of action of N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological membranes, leading to disruption of membrane integrity. The perfluorinated sulfonate group imparts hydrophobic properties, enhancing the compound’s ability to penetrate lipid bilayers. These interactions result in the compound’s antimicrobial and surfactant properties.
Comparaison Avec Des Composés Similaires
Tetraethylammonium Perfluorobutanesulfonate: Similar in structure but with different alkyl groups.
Tetramethylammonium Perfluorobutanesulfonate: Contains methyl groups instead of ethyl groups.
Tetrabutylammonium Perfluorobutanesulfonate: Contains butyl groups, leading to different physical properties.
Uniqueness: N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its specific combination of ethyl groups and a perfluorinated sulfonate group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
25628-08-4 |
|---|---|
Formule moléculaire |
C12H19F9NO3S+ |
Poids moléculaire |
428.34 g/mol |
Nom IUPAC |
triethyl-[1-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H19F9NO3S/c1-5-22(6-2,7-3)8(4)25-26(23,24)12(20,21)10(15,16)9(13,14)11(17,18)19/h8H,5-7H2,1-4H3/q+1 |
Clé InChI |
YHJYQOPSLSJYOP-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)C(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


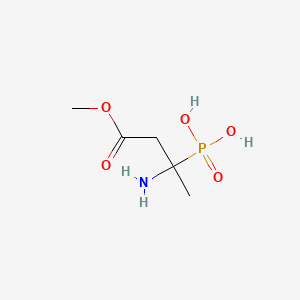
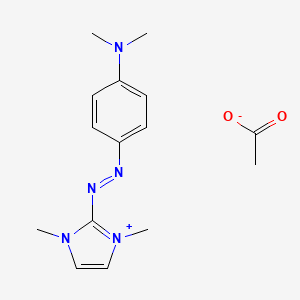
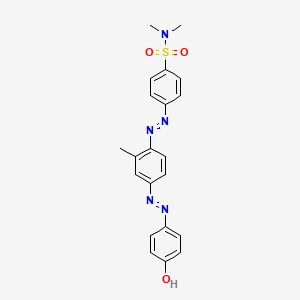
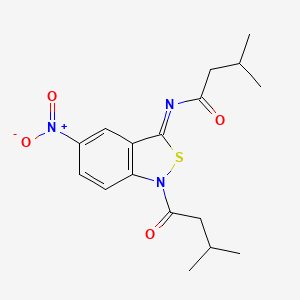
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
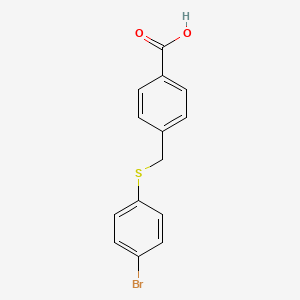

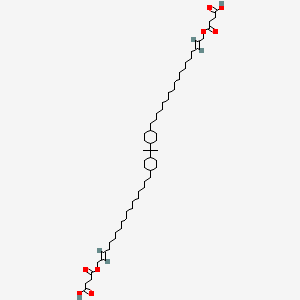

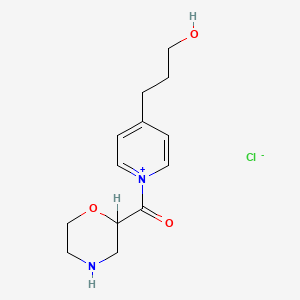
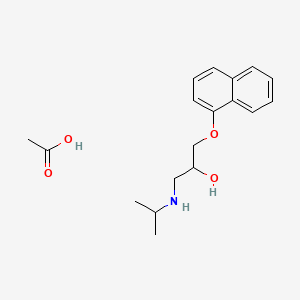
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)

